![molecular formula C12H11NO4 B1312393 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- CAS No. 83039-57-0](/img/structure/B1312393.png)

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-

概要

説明

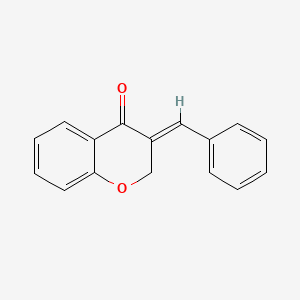

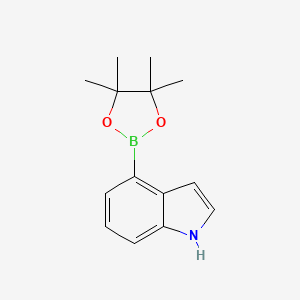

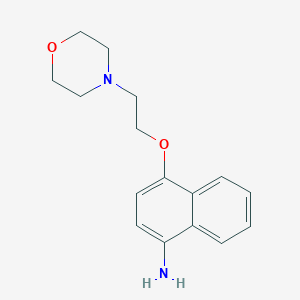

“2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-” is a chemical compound . The IUPAC name for this compound is "(2,5-dioxopyrrolidin-1-yl) 4-methylbenzoate" .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C12H11NO5 . It contains a pyrrolidinedione ring, which is a five-membered ring with two carbonyl groups, and a methylbenzoyl group attached via an oxygen atom .科学的研究の応用

Determination of Famotidine

Scientific Field

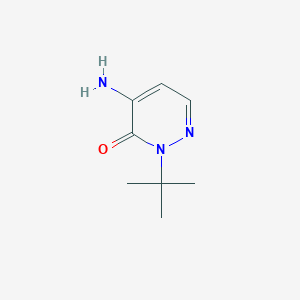

Pharmaceutical Analysis Application: NBS is used to determine the amount of famotidine in dosage forms . Method: The method involves the oxidation of famotidine in the presence of NBS to produce an oxidized product . Results: This method allows for the accurate determination of famotidine in dosage forms .

Determination of Vitamin C

Scientific Field

Food and Pharmaceutical Analysis Application: NBS is used to determine the amount of vitamin C in orange juice and pharmaceutical preparations . Method: The method involves the oxidation of vitamin C (ascorbic acid) in methanol to produce dehydroascorbic acid . Results: This method allows for the accurate determination of vitamin C in various samples .

Oxidation of Allyl Alcohol

Scientific Field

Organic Chemistry Application: NBS is used to oxidize allyl alcohol to produce a ketone . Method: The oxidation is first order in both NBS and osmium(VIII) in an alkaline medium . Results: This method allows for the controlled oxidation of allyl alcohol .

Production of Monoclonal Antibodies

Scientific Field

Biotechnology Application: Certain compounds have been found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells . Method: A chemical screening was conducted to discover new compounds that can improve cell-specific antibody production . Results: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production .

Inhibition of Calcium Currents

Scientific Field

Neuropharmacology Application: Certain compounds have been found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . Method: The mechanism of action of these compounds involves the inhibition of calcium currents . Results: This mechanism of action could potentially be exploited for the development of new therapeutics .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJGCFDYPNABQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423649 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- | |

CAS RN |

83039-57-0 | |

| Record name | Benzoic acid, 4-methyl-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83039-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)